2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Description
This compound belongs to the isoindolinone family, characterized by a bicyclic structure fused with a cyclopropane ring and a formamido-acetic acid side chain. Its molecular formula is C₁₅H₁₅N₂O₄, with a molecular weight of 287.29 g/mol. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the acetic acid moiety improves water solubility, making it a candidate for pharmaceutical applications requiring balanced lipophilicity and solubility .
Properties
IUPAC Name |
2-[(2-cyclopropyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11(18)7-15-13(19)12-9-3-1-2-4-10(9)14(20)16(12)8-5-6-8/h1-4,8,12H,5-7H2,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQRMQSMLYXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the isoindolinone scaffold, often via cyclization of phthalimide or related intermediates.
- Introduction of the cyclopropyl substituent at the 2-position of the isoindolinone ring.
- Formation of the formamido linkage to acetic acid or its derivatives, often through amide bond formation.
- Purification and isolation of the final compound.
Preparation of the Isoindolinone Core
The isoindolinone nucleus can be synthesized by cyclization of substituted phthalimides or phthalic anhydrides with appropriate amine or amino acid derivatives.
- Reaction of nitrophthalic anhydride with amino acid derivatives such as 2,6-dioxopiperidin-3-ylammonium chloride under sodium acetate and acetic acid to yield intermediates that cyclize into isoindolinone structures.
- Catalytic hydrogenation of nitro intermediates to amino compounds, which then undergo cyclization to form the isoindolinone ring.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 2-position is generally introduced via substitution reactions or by using cyclopropyl-containing starting materials.
- Cyclopropyl groups are often introduced by nucleophilic substitution or by coupling reactions involving cyclopropyl amines or cyclopropyl halides.
- Protecting groups may be employed during synthesis to prevent side reactions, with subsequent deprotection steps.
Coupling with Formamidoacetic Acid
The formamidoacetic acid moiety is attached through amide bond formation between the isoindolinone intermediate and formamidoacetic acid or its activated derivatives.
- Coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.
- Bases like N,N-diisopropylethylamine (DIPEA) are used to neutralize acids formed during coupling and to promote reaction efficiency.
- The reaction is typically carried out in solvents such as dichloromethane or N,N-dimethylformamide at room temperature or slightly elevated temperatures.
Purification and Characterization
- After synthesis, the compound is purified by silica gel column chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes.
- Purity is confirmed by high-performance liquid chromatography (HPLC), with purity levels exceeding 95% and often reaching >99%.
- Structural confirmation is carried out using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Representative Experimental Data
Notes on Process Optimization
- Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amine functionalities during intermediate steps and are removed prior to final coupling.
- Reaction times and temperatures are optimized to maximize yield and minimize by-products.
- Use of catalytic hydrogenation allows for selective reduction of nitro groups without affecting other sensitive functionalities.
- Purification protocols ensure removal of impurities to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The isoindole ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction can produce alcohols or amines.
Substitution: : Substitution reactions can yield various derivatives of the isoindole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new drugs.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Isoindolinone Derivatives
The table below compares key structural analogs, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences
However, its discontinuation suggests synthetic or stability issues . The 5-nitro-1,3-dioxo derivative (C₁₀H₆N₂O₆) has two electron-withdrawing groups, lowering the pKa of the acetic acid moiety (~3.1 vs. ~4.2 for the cyclopropyl analog). This increases acidity, favoring ionic interactions in biological systems .
Halogen and Heterocyclic Modifications The 5-chloro-2-pyridinyl analog (C₁₆H₁₂ClN₂O₃) introduces a halogen and heterocyclic ring, enhancing interactions with aromatic residues in enzyme active sites. Chlorine’s polarizability may improve binding affinity in kinase targets . The 7-fluoro derivative (C₁₀H₈FNO₃) shows a predicted collision cross-section (CCS) of 143.8 Ų for [M+H]+, indicating moderate membrane permeability. Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life .
Polarity and Solubility The 1,3-dioxo analog (51X) (C₁₀H₇NO₄) has a lower logP (~0.8) due to additional oxo groups, making it highly polar. This property is advantageous for crystallographic studies, as seen in SHELX-refined structures .
Biological Activity
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclopropyl group and an isoindole moiety. The IUPAC name provides insight into its functional groups and potential reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| Molecular Weight | 245.27 g/mol |
Synthesis
The synthesis of this compound involves multiple steps including the formation of the isoindole structure followed by the introduction of the cyclopropyl and formamido groups. This multi-step synthetic route is crucial for achieving the desired purity and yield.
Antitumor Activity
Recent studies have indicated that compounds related to isoindole derivatives exhibit significant antitumor properties. For instance, a study on similar isoindole compounds demonstrated their efficacy against various human tumor cell lines such as HL-60, BGC-823, and KB cells. The EC50 values for these compounds ranged from 2.12 to 3.96 µg/mL, showcasing their potential as effective antitumor agents .
Antifungal Activity
In addition to antitumor effects, related compounds have shown promising antifungal activity against pathogens like Botrytis cinerea. The fungicidal activity was comparable to commercial fungicides, indicating a potential dual therapeutic application for this compound in both oncology and infectious diseases .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in tumor growth and fungal proliferation. Research suggests that isoindole derivatives interact with cellular targets that are crucial for cell survival and replication.
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various isoindole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of isoindole derivatives against Sclerotinia sclerotiorum. The results highlighted that certain derivatives had EC50 values comparable to established antifungal agents, reinforcing the potential utility of these compounds in agricultural applications .
Q & A
Q. Basic Research Focus
- FT-IR/Raman : Identify carbonyl (C=O) stretches (1670–1750 cm⁻¹) and N-H bending modes (1500–1600 cm⁻¹) to confirm the isoindolinone and formamido groups .
- NMR : Use ¹H-NMR to resolve diastereotopic protons near the cyclopropyl ring (δ 1.0–2.5 ppm) and ¹³C-NMR to assign carbonyl carbons (δ 165–175 ppm) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and electronic properties, cross-referenced with experimental data .
How can solubility challenges in biological assays be addressed given the compound’s amphiphilic structure?
Advanced Research Focus
The compound’s polar (acetic acid) and nonpolar (cyclopropyl) groups necessitate tailored solubilization strategies:
- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted with PBS containing 0.1% Tween-80 to prevent aggregation.
- pH Adjustment : Ionize the acetic acid group (pKa ~2.5–3.5) by buffering at pH 7.4 to enhance aqueous solubility .
- Liposomal Encapsulation : Employ phosphatidylcholine-based liposomes for in vivo studies to improve bioavailability .
What strategies are recommended for elucidating the reaction mechanism of isoindolinone ring formation?
Q. Advanced Research Focus
- Isotopic Labeling : Use ¹⁸O-labeled precursors to track oxygen incorporation during cyclization (e.g., in the 3-oxo group) .
- Kinetic Studies : Perform time-resolved NMR to identify intermediates, such as enolates or hemiaminals.
- Computational Modeling : Apply reaction path search methods (e.g., artificial force-induced reaction, AFIR) to map energy barriers and transition states .
How should contradictory bioactivity data across studies be analyzed methodologically?
Advanced Research Focus
Discrepancies may arise from impurities or divergent assay conditions:
- Purity Verification : Use HPLC-UV/HRMS to confirm ≥95% purity, noting trace by-products (e.g., hydrolyzed formamide derivatives) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media).
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs (e.g., cyclopropyl vs. methyl substitutions) to isolate pharmacophoric motifs .
What methodologies are suitable for analyzing degradation pathways under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), followed by LC-MS to identify degradants.
- Mass Fragmentation : Use MS/MS to trace cleavage patterns (e.g., formamide bond rupture or cyclopropyl ring opening) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and monitor degradation kinetics via Arrhenius modeling .
How can computational tools enhance the design of derivatives with improved target selectivity?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase domains), prioritizing compounds with lower binding energies.
- ADMET Prediction : Apply SwissADME to predict permeability (LogP), CYP inhibition, and bioavailability .
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with experimental IC₅₀ values .
What experimental controls are critical when assessing enzyme inhibition kinetics?
Q. Basic Research Focus
- Blank Reactions : Include controls without the enzyme to account for non-specific substrate degradation.
- Positive Inhibitors : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Pre-incubation Time : Standardize enzyme-compound pre-incubation (10–30 min) to ensure equilibrium binding .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
